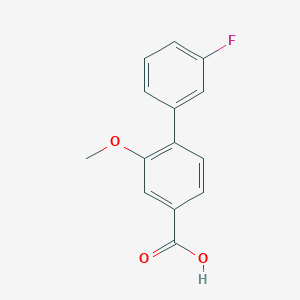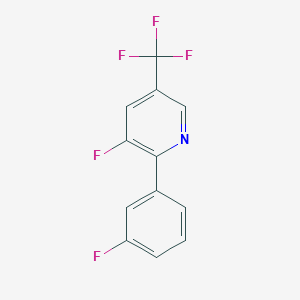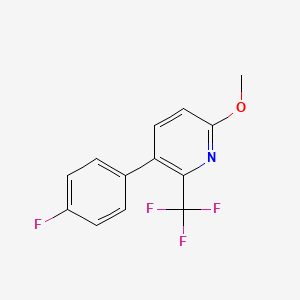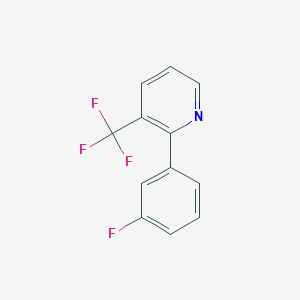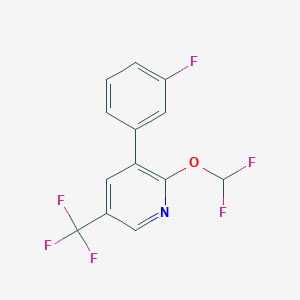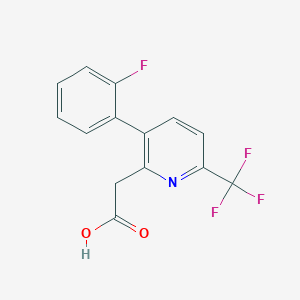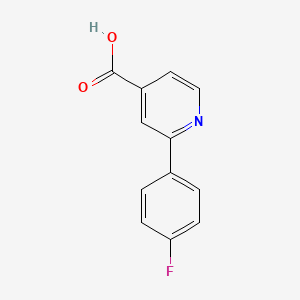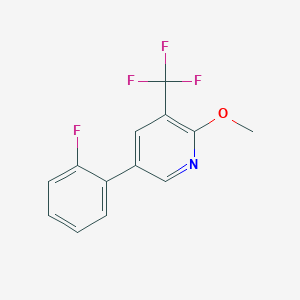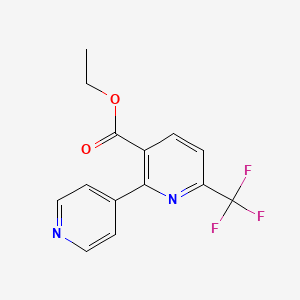
Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate
説明
Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate, also known as EFV-158, is a compound that has gained attention in recent years due to its potential applications in scientific research. It is a member of the nicotinic acid esters family and has been found to exhibit various biological activities.
作用機序
Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate exerts its biological activities through various mechanisms. It has been reported to modulate the expression of genes involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant effects. Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain. This, in turn, may contribute to its potential applications in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, leading to its anti-inflammatory effects. Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate has also been found to increase the levels of antioxidants, such as superoxide dismutase and glutathione, leading to its antioxidant effects. Additionally, Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in the brain.
実験室実験の利点と制限
Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate has several advantages for lab experiments. It is easy to synthesize and can be obtained in good yields. It has also been found to exhibit various biological activities, making it a useful compound for studying inflammation, oxidative stress, and neurodegenerative diseases. However, Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate also has some limitations. It has not been extensively studied in vivo, and its toxicity profile is not well understood. Additionally, its mechanism of action is not fully elucidated, and further research is needed to fully understand its biological activities.
将来の方向性
There are several future directions for research on Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate. One potential avenue is to study its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Another potential direction is to investigate its mechanism of action and its interactions with other molecules in the body. Additionally, further research is needed to fully understand its toxicity profile and its potential side effects. Overall, Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate is a promising compound with potential applications in scientific research, and further studies are needed to fully explore its biological activities.
科学的研究の応用
Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has also been reported to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Additionally, Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter.
特性
IUPAC Name |
ethyl 2-pyridin-4-yl-6-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-2-21-13(20)10-3-4-11(14(15,16)17)19-12(10)9-5-7-18-8-6-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZUWOZIIWSKTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






